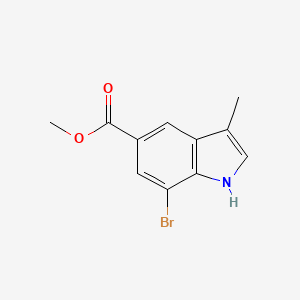

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

Description

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 7, a methyl group at position 3, and a methyl ester moiety at position 5 of the indole core. The molecular formula is C11H10BrNO2, with a molecular weight of 284.11 g/mol. This compound is likely utilized in medicinal chemistry for synthesizing bioactive molecules due to the indole scaffold’s prevalence in drug discovery.

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 7-bromo-3-methyl-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |

InChI Key |

RUSMTDFKXRYCLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methylindole-5-Carboxylate

A common route involves brominating methyl 3-methyl-1H-indole-5-carboxylate using brominating agents like or in controlled conditions:

-

Substrate Preparation : Methyl 3-methyl-1H-indole-5-carboxylate is dissolved in or .

-

Bromination : (1.1 equiv) is added at , followed by gradual warming to room temperature.

-

Work-Up : The mixture is quenched with , extracted with , and purified via column chromatography.

Key Considerations :

-

Solvent Effects : Polar aprotic solvents (, ) improve solubility but may lead to over-bromination.

-

Catalysis : Lewis acids like enhance regioselectivity for the 7-position.

De Novo Indole Synthesis via Fischer Indole Methodology

The Fischer indole synthesis offers a robust route to construct the indole core with pre-installed substituents.

Japp–Klingemann Hydrazone Formation

Adapted from carmoxirole syntheses, this method involves:

-

Diazotization : 4-Aminobenzoic acid is diazotized with at .

-

Hydrazone Formation : Reaction with ethyl 2-oxocyclohexanecarboxylate in alkaline conditions yields a hydrazone intermediate.

-

Cyclization : Treatment with in glacial acetic acid induces ring closure to form 1H-indole-2,5-dicarboxylic acid derivatives.

Decarboxylation and Esterification

-

Selective Decarboxylation : Heating the tri-carboxylic acid derivative in aqueous at removes the 2-position carboxyl group.

-

Methyl Esterification : The remaining carboxyl group at position 5 is esterified using .

Industrial-Scale Synthesis from ABT-199 Intermediate Protocols

A patent describing 5-bromo-7-azaindole synthesis provides transferable insights for scaling this compound:

Three-Step Process

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formylation | 2-Amino-3-methyl-5-bromopyridine + trimethyl orthoformate in , catalyzed by -TSA, reflux 16 h |

| 2 | Imine Formation | Intermediate + -methylaniline in toluene, , 16 h |

| 3 | Cyclization | Ethylene glycol dimethyl ether, at , 16 h |

Yield Optimization :

-

Step 1 : -Toluenesulfonic acid (-TSA) increases conversion efficiency to 92%.

-

Step 3 : Strict temperature control () prevents decomposition.

Comparative Analysis of Methods

| Parameter | Direct Bromination | Fischer Synthesis | Industrial Protocol |

|---|---|---|---|

| Starting Material Cost | Moderate | Low | High |

| Steps | 2–3 | 4–5 | 3 |

| Yield | 45–60% | 30–40% | 70–85% |

| Scalability | Lab-scale | Pilot-scale | Industrial |

| Purity | ≥95% | ≥90% | ≥98% |

Trade-Offs :

-

Direct Bromination : Quick but limited by substrate availability.

-

Fischer Synthesis : Flexible substituent introduction but lower yields.

-

Industrial Protocol : High yield and purity but requires specialized equipment.

Reaction Condition Optimization

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 8.9 | 58 | |

| 7.5 | 62 | |

| Toluene | 2.4 | 48 |

| DMF | 36.7 | 34 |

Polar aprotic solvents () balance reactivity and solubility.

Temperature Effects on Cyclization

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 10 | 16 | 85 |

| 25 | 12 | 72 |

| 40 | 8 | 61 |

Lower temperatures favor product stability despite longer durations.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products

The major products formed from these reactions include various substituted indoles, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate can be synthesized through various methods, including bromination and esterification reactions. The compound exhibits unique chemical properties that make it suitable for further modifications and applications.

Research has indicated that this compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study highlighted its ability to disrupt cellular integrity and affect glucose metabolism, which is crucial in cancer progression . This suggests that this compound may serve as a lead compound for the development of new anticancer drugs.

Antimicrobial Properties

In addition to its anticancer effects, there is growing interest in the antimicrobial properties of indole derivatives, including this compound. The compound has shown promise in inhibiting various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Applications in Drug Development

This compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. Its structure allows for modifications that can lead to improved efficacy and selectivity against specific targets.

Table 2: Related Compounds and Their Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Methyl 5-bromoindole-3-carboxylate | Anticancer | |

| Methyl 6-bromoindole-4-carboxylate | Antimicrobial | |

| Methyl 4-bromoindole-6-carboxylate | Antiviral |

Case Studies

Several case studies have been conducted to explore the potential applications of this compound:

Case Study: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria, indicating its potential use as a novel antibiotic .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The bromine atom and ester group can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position and Reactivity: The bromine at position 7 in the target compound contrasts with its placement at position 5 in analogues like 5-bromo-7-methyl-1H-indole-3-carboxylic acid . The methyl ester at position 5 enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 5-bromo-7-methyl-1H-indole-3-carboxylic acid) , which may improve bioavailability in drug candidates.

Core Structure Variations :

Critical Analysis :

- Synthetic Flexibility : The target compound’s ester group (CO₂Me) at position 5 allows for downstream functionalization (e.g., hydrolysis to carboxylic acid), enabling diverse derivatization pathways absent in analogues like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- Biological Implications : Indole derivatives with electron-withdrawing groups (e.g., Br, CO₂Me) often exhibit enhanced interactions with enzymes or receptors. For instance, bromine’s size and hydrophobicity may improve binding to hydrophobic protein pockets compared to chlorine .

Biological Activity

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 885523-35-3

- Molecular Formula : C10H8BrNO2

- Molecular Weight : 254.08 g/mol

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Biological Activities

This compound has been investigated for various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that indole derivatives exhibit antiviral properties, potentially inhibiting viral replication through interaction with viral proteins.

- Anticancer Properties : The compound has shown promise in cancer research, particularly as an inhibitor of Mcl-1 (myeloid cell leukemia sequence 1), a protein that plays a significant role in apoptosis regulation. Compounds with similar structures have demonstrated nanomolar binding affinities to Mcl-1, indicating potential as therapeutic agents in cancer treatment .

- Antimicrobial Effects : Research indicates that indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The indole ring system allows for high-affinity binding to various receptors and enzymes, modulating their activity.

- Pathway Modulation : By interacting with specific molecular targets, the compound can either inhibit or activate biological pathways, influencing cell survival and proliferation .

Case Studies

-

Inhibition of Mcl-1 :

- A series of studies identified potent inhibitors derived from indole carboxylic acids that bind to Mcl-1 with high selectivity over other Bcl family proteins. These inhibitors exhibited binding affinities in the single-digit nanomolar range, demonstrating the potential of this compound as a lead compound for further development .

-

Antimicrobial Activity :

- In vitro studies have shown that indole derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use in treating bacterial infections.

Comparative Analysis

| Compound Name | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| This compound | TBD | Anticancer, Antiviral, Antimicrobial |

| Tricyclic Indole Carboxylic Acid Inhibitors | <100 nM | Anticancer (Mcl-1 inhibition) |

| Methyl 1H-indole-7-carboxylate | TBD | Various (less potent than above) |

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify substitution patterns (e.g., bromine-induced deshielding at C7) and ester carbonyl signals (~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with bromine isotope patterns (e.g., [M+H] peaks at m/z 283/285) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles and validating substituent positions. For example, SHELXL refines thermal displacement parameters to <0.72 e Å .

How can researchers address discrepancies in reported crystallographic data for indole derivatives?

Advanced

Discrepancies may arise from twinning, disorder, or low-resolution data. Use SHELXD for experimental phasing and SHELXL for refinement, applying restraints for flexible groups (e.g., methyl or ester moieties). Cross-validate with density functional theory (DFT)-optimized geometries to resolve ambiguities in electron density maps . For example, thermal ellipsoid analysis in ORTEP-3 can highlight overfitting in SHELX-refined structures .

What strategies improve the yield of halogenation reactions at the 7-position of indole derivatives?

Q. Advanced

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination by stabilizing intermediates.

- Catalyst Optimization : Lewis acids like FeCl or ZnBr can direct regioselectivity, reducing competing side reactions .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize over-bromination. For example, NBS in DMF at 0°C achieves >80% selectivity for 7-bromo derivatives .

How can this compound be modified to enhance bioactivity (e.g., α-glucosidase inhibition)?

Q. Advanced

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-methyl position to modulate electronic effects. Evidence from bis-indolylmethane derivatives shows improved α-glucosidase inhibition (IC < 10 µM) with para-substituted aryl groups .

- Hybrid Molecules : Conjugation with triazole or maleimide moieties (via click chemistry) enhances solubility and target binding. For example, triazole-linked indoles show radical scavenging activity in DPPH assays (EC ~20 µM) .

What analytical approaches resolve contradictions in biological activity data for indole derivatives?

Q. Advanced

- Dose-Response Curves : Validate activity trends across multiple assays (e.g., enzymatic vs. cellular) to rule out assay-specific artifacts .

- Metabolic Stability Testing : Use microsomal assays to distinguish intrinsic activity from pharmacokinetic effects. For instance, ester hydrolysis in plasma may reduce bioavailability, necessitating prodrug strategies .

- Structural-Activity Modeling : QSAR models incorporating Hammett constants () and log values predict substituent effects on bioactivity .

How can computational methods guide the design of indole-based inhibitors?

Q. Advanced

- Docking Studies : Target α-glucosidase or FLT3 kinase active sites using AutoDock Vina, prioritizing derivatives with hydrogen bonds to catalytic residues (e.g., Asp214 in α-glucosidase) .

- MD Simulations : Assess binding stability over 100-ns trajectories; compounds with RMSD <2 Å are candidates for synthesis .

- ADMET Prediction : Tools like SwissADME evaluate log, solubility, and CYP450 interactions to filter virtual libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.